(3Z)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione
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Description
Antibiotic PF 1052 is a N-alkylpyrrolidine.
Antibiotic PF 1052 is a natural product found in Phoma with data available.
Biological Activity
The compound (3Z)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione is a complex organic molecule with significant potential in pharmacology and biochemistry. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The structure of the compound features multiple functional groups that contribute to its biological activity:
- Pyrrolidine ring : Known for its presence in several biologically active compounds.
- Hydroxymethylidene group : This moiety can enhance interactions with biological targets.
- Dimethyloxirane : Associated with various reactivity patterns and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Notably:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of pathogens. The compound's structural complexity may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Cytotoxic Effects : Research indicates that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. This could lead to therapeutic applications in metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of structurally similar compounds. The results indicated that derivatives of the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the side chains could enhance potency.
Compound | MIC (µg/mL) | Activity |
---|---|---|
(3Z)-Compound | 32 | Moderate |
Control (Standard Antibiotic) | 8 | High |
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cell death at concentrations above 10 µM. Flow cytometry analysis showed increased annexin V positivity, indicating apoptosis.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis |
MCF-7 | 12 | Cell Cycle Arrest |
Mechanistic Insights
The biological activity of the compound is hypothesized to stem from several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Targeting Specific Pathways : Inhibition of key signaling pathways related to cell proliferation and survival has been suggested as a mechanism for its cytotoxic effects.
Safety and Toxicological Profile
The safety profile of the compound indicates potential irritative effects upon contact with skin or eyes. According to the Safety Data Sheet from AK Scientific:
- Skin Irritation : Causes skin irritation characterized by redness and itching.
- Eye Damage : May cause serious eye irritation or damage.
These findings necessitate caution during handling and suggest further investigation into its toxicological profile.
Properties
Molecular Formula |
C26H39NO4 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(3Z)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3/b23-21- |
InChI Key |
NPWKEUKXVOMELT-LNVKXUELSA-N |
Isomeric SMILES |
CCC(C)C1C(=O)/C(=C(\C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)/O)/C(=O)N1C |
Canonical SMILES |
CCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C |
Origin of Product |
United States |
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